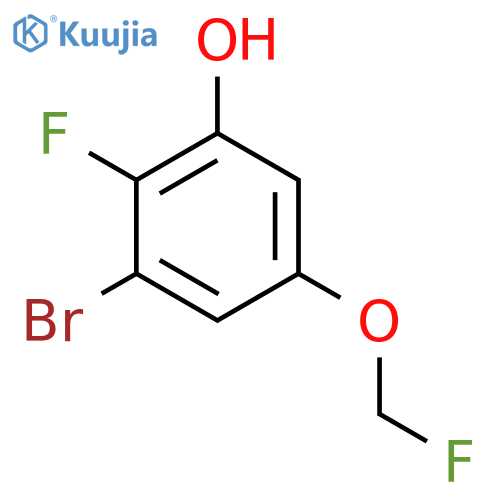

Cas no 1805938-70-8 (3-Bromo-2-fluoro-5-(fluoromethoxy)phenol)

1805938-70-8 structure

商品名:3-Bromo-2-fluoro-5-(fluoromethoxy)phenol

CAS番号:1805938-70-8

MF:C7H5BrF2O2

メガワット:239.014208555222

CID:4976045

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-fluoro-5-(fluoromethoxy)phenol

-

- インチ: 1S/C7H5BrF2O2/c8-5-1-4(12-3-9)2-6(11)7(5)10/h1-2,11H,3H2

- InChIKey: NSMAXJVFOYPMGP-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=C(C=1)OCF)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 29.5

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013018341-500mg |

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol |

1805938-70-8 | 97% | 500mg |

815.00 USD | 2021-06-25 | |

| Alichem | A013018341-250mg |

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol |

1805938-70-8 | 97% | 250mg |

499.20 USD | 2021-06-25 | |

| Alichem | A013018341-1g |

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol |

1805938-70-8 | 97% | 1g |

1,534.70 USD | 2021-06-25 |

3-Bromo-2-fluoro-5-(fluoromethoxy)phenol 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

1805938-70-8 (3-Bromo-2-fluoro-5-(fluoromethoxy)phenol) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量